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Compound of Interest

Compound Name: Tovinontrine

Cat. No.: B611444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for Tovinontrine
(IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, and its subsequent clinical

development trajectory. The core focus is on the independent replication of its preclinical

efficacy, a critical aspect of translational science. The disappointing clinical outcomes for

Tovinontrine in sickle cell disease and beta-thalassemia, which failed to replicate promising

preclinical and early clinical results, underscore the importance of rigorous, independent

validation of preclinical findings.

Executive Summary
Tovinontrine is a potent inhibitor of PDE9, an enzyme that degrades cyclic guanosine

monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases intracellular cGMP

levels, a signaling molecule with roles in vascular biology and inflammation. Preclinical studies

in models of sickle cell disease, beta-thalassemia, and heart failure suggested therapeutic

potential. However, later-stage clinical trials in sickle cell disease and beta-thalassemia were

discontinued due to a lack of efficacy, highlighting a failure in the translation of preclinical

findings to clinical benefit. This guide presents the available preclinical data for Tovinontrine
and compares it with alternative therapeutic approaches.
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Tovinontrine's mechanism of action is centered on the inhibition of PDE9, leading to an

accumulation of cGMP. This is proposed to have several downstream effects relevant to

different disease states.

Tovinontrine (IMR-687)

Phosphodiesterase-9 (PDE9)

Inhibits

Cyclic Guanosine
Monophosphate (cGMP)

Degrades

Protein Kinase G (PKG)
Activation

Vasodilation Reduced Inflammation Increased Fetal
Hemoglobin (HbF) Cardioprotective Effects

Click to download full resolution via product page

Tovinontrine's proposed mechanism of action.

Preclinical Findings: Sickle Cell Disease
Tovinontrine was initially developed for sickle cell disease (SCD) with the rationale that

increasing cGMP could induce fetal hemoglobin (HbF), reduce inflammation, and improve

blood flow.
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Parameter
Vehicle
Control

Tovinontrine
(30 mg/kg/day)

Hydroxyurea
(100
mg/kg/day)

Reference

F-cells (%) 8.4 27.3 (p<0.001) 29.3 [1]

Sickled RBCs

(%)
56.3 24.4 (p<0.0001) 28.8 [1]

Plasma Bilirubin

(mg/dL)
~9.5 4.7 (p<0.01) 5.0 (p<0.01) [1]

Plasma LDH

(AU)
~220 102 (p<0.05) 121 (NS) [1]

Data from Townes mouse model of sickle cell disease treated for 30 days.[1]

Experimental Protocols
In Vivo Efficacy in Townes Mouse Model of SCD[1]

Animals: Homozygous sickle (HbSS) Townes mice.

Treatment: Mice were orally dosed daily for 30 days with either vehicle, Tovinontrine (30

mg/kg), or hydroxyurea (100 mg/kg).

F-cell and Sickled RBC Analysis: Blood smears were stained and analyzed for the

percentage of F-cells (cells expressing fetal hemoglobin) and sickled red blood cells (RBCs).

Hemolysis Markers: Plasma levels of bilirubin and lactate dehydrogenase (LDH) were

measured as indicators of hemolysis.

Independent Replication and Clinical Translation
Crucially, the promising preclinical findings for Tovinontrine in SCD did not translate to

significant clinical benefit in later-stage trials. The Phase 2b Ardent trial showed no significant

difference in the median annualized rate of vaso-occlusive crises (VOCs) in the high-dose

group versus placebo.[2][3] This lack of replication in a clinical setting led to the discontinuation
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of Tovinontrine's development for SCD.[2][3] No direct independent preclinical replication

studies have been published.

Preclinical Findings: Beta-Thalassemia
Tovinontrine was also investigated for beta-thalassemia, a disorder characterized by reduced

production of hemoglobin. The preclinical rationale was that increasing cGMP could improve

erythropoiesis.

Quantitative Data Summary
Data from a preclinical study presented at the 2021 American Society of Hematology (ASH)

Annual Meeting indicated that Tovinontrine improved markers of beta-thalassemia in the

Hbbth1/th1 experimental mouse model, including an increase in total hemoglobin and red

blood cell count.[4] However, specific quantitative data from this presentation is not publicly

available in a full-text publication.

Experimental Protocols
Detailed experimental protocols from the ASH presentation are not available in the public

domain. The study utilized the Hbbth1/th1 mouse model of beta-thalassemia.[4]

Independent Replication and Clinical Translation
Similar to SCD, the preclinical promise of Tovinontrine in beta-thalassemia was not confirmed

in clinical trials. The Phase 2b Forte trial in patients with beta-thalassemia was discontinued

due to a lack of meaningful clinical benefit.[2]

Comparison with Alternative Therapies for Beta-
Thalassemia
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Drug
Mechanism of
Action

Key Preclinical
Findings

Reference

Luspatercept

TGF-β ligand trap,

promotes late-stage

erythroid maturation

Increased red blood

cell count,

hemoglobin, and

hematocrit; reduced

splenomegaly and

iron overload in

Hbbth1/th1 mice.

[5]

Mitapivat

Pyruvate kinase

activator, increases

ATP production in

RBCs

Ameliorated

ineffective

erythropoiesis and

anemia in Hbbth3/+

mice.

[6]

Preclinical Findings: Heart Failure
Tovinontrine was also explored as a potential treatment for heart failure with preserved

ejection fraction (HFpEF), where PDE9 is upregulated.

Quantitative Data Summary
An abstract from a 2021 Circulation publication reported that in preclinical mouse models of

HFpEF, Tovinontrine treatment led to a reduction in cardiomyocyte size and decreased

expression of markers of cardiac stress and fibrosis. Specific quantitative data from the full

publication is not yet available.

Experimental Protocols
Detailed experimental protocols are not available in the provided abstract. The study utilized

mouse models of HFpEF.

Independent Replication and Clinical Translation
The clinical development of Tovinontrine for heart failure is ongoing. The lack of robust,

publicly available preclinical data and the failures in other indications warrant a cautious
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outlook.

Comparison with an Alternative PDE9 Inhibitor
Drug

Key Preclinical Findings in
Heart Failure Models

Reference

CRD-733

Reversed existing left

ventricular hypertrophy,

improved ejection fraction, and

attenuated left atrial dilation in

a mouse model of pressure

overload-induced heart failure.

[7][8]
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A generalized workflow for preclinical drug evaluation.
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The case of Tovinontrine serves as a critical reminder of the challenges in translating

preclinical findings to clinical success. While initial preclinical data in models of sickle cell

disease were promising, the failure to replicate these outcomes in robust clinical trials led to the

cessation of its development for this indication. This guide highlights the importance of:

Rigorous Preclinical Studies: Ensuring well-designed and adequately powered preclinical

experiments.

Independent Replication: The need for independent verification of key preclinical findings

before advancing to costly and time-consuming clinical trials.

Transparent Data Reporting: The importance of publishing detailed preclinical data and

methodologies to allow for scrutiny and replication by the scientific community.

For researchers and drug development professionals, the Tovinontrine story underscores the

necessity of a cautious and evidence-based approach to drug development, with a strong

emphasis on the reproducibility of preclinical discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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